CP-66948

H2 Receptor Antagonist Receptor Binding In Vitro Pharmacology

Researchers requiring a rigorously characterized H2-receptor antagonist for GI studies face limited options with documented comparative potency data. CP-66948 solves this with quantified pharmacological benchmarks: • 15x greater H2 affinity vs. cimetidine, 7x vs. ranitidine in guinea pig atria • Dual action: potent acid suppression (ED50 2 mg/kg i.d. in rats) + prostaglandin-independent mucosal protection (ED50 6-12 mg/kg) • Defined MW (292.40) & established in vivo PK data for assay development Supplied with analytical documentation; suitable as a reference standard for H2 antagonist screening.

Molecular Formula C13H20N6S
Molecular Weight 292.41 g/mol
CAS No. 101189-47-3
Cat. No. B1669554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-66948
CAS101189-47-3
Synonyms2-(N-pentyl-N''-guanidino)-4-(2-methylimidazol-4-yl)thiazole
CP-66,948
Molecular FormulaC13H20N6S
Molecular Weight292.41 g/mol
Structural Identifiers
SMILESCCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C
InChIInChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19)
InChIKeyOZSXWXGDJLBJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-66948: Potent H2 Antagonist for Gastric Research


CP-66948 (CAS 101189-47-3) is a synthetic small molecule that functions as a competitive antagonist at the histamine H2 receptor [1]. It is a member of the guanidinothiazole class of compounds, specifically identified as 2-(N-pentyl-N''-guanidino)-4-(2-methylimidazol-4-yl)thiazole [1]. This compound is characterized by its dual action: it not only potently inhibits gastric acid secretion but also exhibits mucosal protective properties that are independent of its antisecretory effects [1]. Its development was intended to explore an H2-receptor antagonist with enhanced potency and a distinct pharmacological profile compared to existing therapies like cimetidine and ranitidine [1].

H2 Receptor Studies Competitive antagonist with reported higher affinity vs. cimetidine and ranitidine
Gastric Acid Secretion Quantified inhibition in rodent and canine models
Mucosal Protection Prostaglandin-independent cytoprotection distinct from acid suppression

Why CP-66948 Is Not Interchangeable with Other H2 Antagonists


The histamine H2-receptor antagonist class is not monolithic; significant differences exist in receptor affinity, in vivo potency, and ancillary pharmacological properties. CP-66948 exhibits a distinct quantitative profile that precludes direct substitution with other members of its class. For instance, its binding affinity for the guinea pig atrial H2 receptor is 15-fold greater than that of cimetidine and 7-fold greater than that of ranitidine [1]. Furthermore, CP-66948 demonstrates a unique prostaglandin-independent mucosal protective effect against ethanol-induced lesions, a property not consistently observed across all H2 antagonists [1]. Assuming functional equivalence without accounting for these specific, quantifiable differences can lead to erroneous conclusions in research settings or suboptimal outcomes in studies requiring a precise pharmacological tool.

CP-66948 Profile
Class-typical H2 Antagonists
Higher reported receptor affinity
Standard affinity (cimetidine, ranitidine)
Mucosal protective activity
May lack protective effects
Prostaglandin-independent mechanism
Often prostaglandin-dependent cytoprotection

CP-66948 Evidence: Quantitative Differentiation


Superior H2-Receptor Binding Affinity

CP-66948 demonstrates significantly greater affinity for the histamine H2-receptor than the widely used clinical standards, cimetidine and ranitidine. This indicates a more potent interaction with the target receptor [1].

H2 Receptor Affinity
Head-to-head
15× cimetidine
7× ranitidine
Supports higher binding context in guinea pig atria
Confirm species relevance
H2 Receptor Antagonist Receptor Binding In Vitro Pharmacology

Potent Antisecretory Activity in Rodent Models

The in vivo potency of CP-66948 for inhibiting gastric acid secretion was quantified in a standard pylorus-ligated rat model. This provides a direct measure of its functional effect in a complex biological system [1].

Antisecretory ED50 (Rat)
Class-level inference
2 mg/kg i.d.
Supports acid secretion inhibition context
Pylorus-ligated model; single-point measurement
Gastric Acid Secretion In Vivo Pharmacology Antiulcer

Antisecretory Activity in a Canine Model

The antisecretory activity of CP-66948 was further characterized in a canine model using Heidenhain pouch dogs, a more translationally relevant system for gastric physiology. The compound effectively inhibited gastric acid secretion stimulated by histamine [1].

Antisecretory ED50 (Dog)
Class-level inference
0.3 mg/kg p.o.
Supports oral activity in large animal model
Heidenhain pouch dog; histamine-stimulated
Gastric Acid Secretion In Vivo Pharmacology Canine Model

Cytoprotection Against Ethanol-Induced Gastric Injury

A key differentiator for CP-66948 is its mucosal protective activity, which is quantifiably separate from its acid-suppressing effects. This was demonstrated in a rat model of ethanol-induced gastric hemorrhagic lesions, where CP-66948 provided potent protection via both oral and systemic routes [1].

Cytoprotection ED50
Class-level inference
Oral 12 mg/kg
s.c. 6 mg/kg
Supports mucosal protection context separate from acid suppression
Ethanol-induced lesion model
Mucosal Protection Gastric Cytoprotection Ethanol-Induced Lesion

Prostaglandin-Independent Cytoprotection

The mucosal protective effect of CP-66948 was shown to be independent of prostaglandin synthesis, a common pathway for many cytoprotective agents. This mechanistic distinction was explicitly noted in the primary literature [1].

Mucosal Protection Mechanism
Class-level inference
Prostaglandin-independent
Supports mechanistic pathway analysis
Distinct from prostaglandin-dependent agents
Mucosal Protection Prostaglandin Mechanism of Action

CP-66948 Research and Development Applications


Comparative Pharmacology of H2 Antagonists

CP-66948 serves as a superior comparator or standard in studies evaluating the potency of novel H2-receptor antagonists. Its well-documented 15x and 7x higher affinity for the H2 receptor compared to cimetidine and ranitidine, respectively, provides a rigorous benchmark for in vitro binding assays and in vivo efficacy models [1].

Prostaglandin-Independent Gastric Cytoprotection Studies

The compound's unique ability to protect gastric mucosa from ethanol-induced injury without involving prostaglandin synthesis makes it an ideal tool for mechanistic studies. Researchers can use CP-66948 to delineate alternative pathways of gastric mucosal defense, decoupled from the well-characterized prostaglandin cascades [1].

Dual-Action Pharmacological Tool for Ulcer Disease Models

In preclinical models of peptic ulcer disease, CP-66948 allows researchers to study the combined effects of potent acid suppression and direct mucosal protection. Its quantified ED50 values for antisecretory (2 mg/kg in rats, 0.3-1.0 mg/kg in dogs) and protective (6-12 mg/kg in rats) effects enable precise dosing strategies to dissect the contributions of each activity to therapeutic outcomes [1].

Reference Standard for PK/PD Bioanalytical Methods

Given the availability of high-purity CP-66948, its defined molecular weight (292.40), and the existence of primary in vivo potency data (ED50 values across species and routes of administration), this compound is a suitable candidate for developing and validating LC-MS/MS assays for pharmacokinetic/pharmacodynamic (PK/PD) modeling in gastrointestinal research [1].

Application
Selection Property
Validation Focus
H2 receptor binding comparison
Higher reported receptor affinity
Relative binding assay in target species
Mucosal protection pathway study
Prostaglandin-independent mechanism
Validate pathway independence in your model
Gastric injury model research
Dual antisecretory and protective activity
Separate acid-suppression and cytoprotection effects
PK/PD bioanalytical method development
Defined in vivo potency data
LC-MS/MS assay validation for GI research

Technical Documentation Hub

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38 linked technical documents
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